

Gtp 14564 stability in cell culture media

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Compound of Interest

Compound Name: Gtp 14564

Cat. No.: B502738

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Technical Support Center: GTP-14564

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with GTP-14564. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of GTP-14564 in cell culture media, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is GTP-14564 and what is its mechanism of action?

A1: GTP-14564 is a novel and potent tyrosine kinase inhibitor.^{[1][2]} It specifically targets Fms-like tyrosine kinase 3 (FLT3), a class III receptor tyrosine kinase.^[3] GTP-14564 shows particular efficacy against the internal tandem duplication mutation of FLT3 (ITD-FLT3), which is a common mutation in acute myeloid leukemia (AML).^{[1][4]} The primary mechanism of action of GTP-14564 is the inhibition of the STAT5 signaling pathway, which is essential for the growth of leukemia cells with the ITD-FLT3 mutation.^{[1][2]}

Q2: What are the solubility and storage recommendations for GTP-14564?

A2: GTP-14564 is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). For long-term storage, it is recommended to store the compound at +4°C. Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO and aliquoted into single-use volumes to minimize freeze-thaw cycles.

Q3: Is there published data on the stability of GTP-14564 in cell culture media such as DMEM or RPMI-1640?

A3: Currently, there are no specific published studies detailing the stability of GTP-14564 in common cell culture media over extended periods. The stability of a small molecule in cell culture can be influenced by various factors including media composition, pH, temperature, and the presence of serum.^[5] Therefore, it is highly recommended to determine the stability of GTP-14564 under your specific experimental conditions.

Q4: Why is it critical to determine the stability of GTP-14564 in my specific cell culture setup?

A4: The stability of GTP-14564 in your cell culture medium directly impacts its effective concentration over the duration of your experiment. Degradation of the compound can lead to an underestimation of its potency and inconsistent experimental results. By determining its stability, you can ensure that the observed biological effects are attributable to the intended concentration of the active compound.

Q5: What are the common pathways for small molecule degradation in cell culture media?

A5: The primary chemical degradation pathways for small molecules in aqueous solutions like cell culture media are hydrolysis and oxidation.^{[6][7]} Hydrolysis is the reaction with water that can cleave susceptible functional groups like esters and amides.^[6] Oxidation often involves reaction with atmospheric oxygen and can be catalyzed by components in the media.^[7] Additionally, components of the media or serum, such as enzymes, can also contribute to the metabolic degradation of a compound.^[8]

Troubleshooting Guide: GTP-14564 Stability

This guide addresses common issues that may arise due to the potential instability of GTP-14564 in cell culture media.

Issue	Possible Cause	Troubleshooting Steps
Inconsistent dose-response curves or loss of compound activity over time.	Degradation of GTP-14564 in the cell culture medium.	<ol style="list-style-type: none">1. Perform a stability study of GTP-14564 in your specific cell culture medium (see Experimental Protocol below).2. Prepare fresh dilutions of GTP-14564 from a frozen stock for each experiment.3. Reduce the incubation time of your assay if feasible.4. Consider more frequent media changes with freshly prepared GTP-14564 for long-term experiments.
High variability between replicate experiments.	Inconsistent concentration of active GTP-14564 due to degradation or adsorption to plasticware.	<ol style="list-style-type: none">1. Ensure consistent and thorough mixing when adding GTP-14564 to the media.2. Pre-coat plates with a blocking agent if adsorption is suspected.3. Perform a stability check to understand the degradation kinetics and adjust your protocol accordingly.
Precipitation of GTP-14564 in the culture medium.	Poor aqueous solubility at the working concentration.	<ol style="list-style-type: none">1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments.2. Visually inspect the medium for any signs of precipitation after adding GTP-14564.3. If precipitation occurs, consider lowering the working concentration or using a

different solvent system if compatible with your cells.

Data Presentation: GTP-14564 Stability Assessment (Illustrative)

The following tables are templates to be populated with your experimental data from the stability assessment protocol.

Table 1: Stability of GTP-14564 in DMEM with 10% FBS at 37°C

Time Point (hours)	Peak Area (LC-MS)	Concentration (µM)	Percent Remaining (%)
0	[Insert Value]	10	100
2	[Insert Value]	[Calculate]	[Calculate]
4	[Insert Value]	[Calculate]	[Calculate]
8	[Insert Value]	[Calculate]	[Calculate]
24	[Insert Value]	[Calculate]	[Calculate]
48	[Insert Value]	[Calculate]	[Calculate]

Table 2: Calculated Half-Life of GTP-14564 in Different Cell Culture Media

Cell Culture Medium	Serum Concentration (%)	Calculated Half-Life (hours)
DMEM	10	[Calculate from data]
RPMI-1640	10	[Calculate from data]
Serum-Free Medium	0	[Calculate from data]

Experimental Protocols

Protocol: Determining the Stability of GTP-14564 in Cell Culture Media

Objective: To quantify the degradation of GTP-14564 in a specific cell culture medium over time using LC-MS.

Materials:

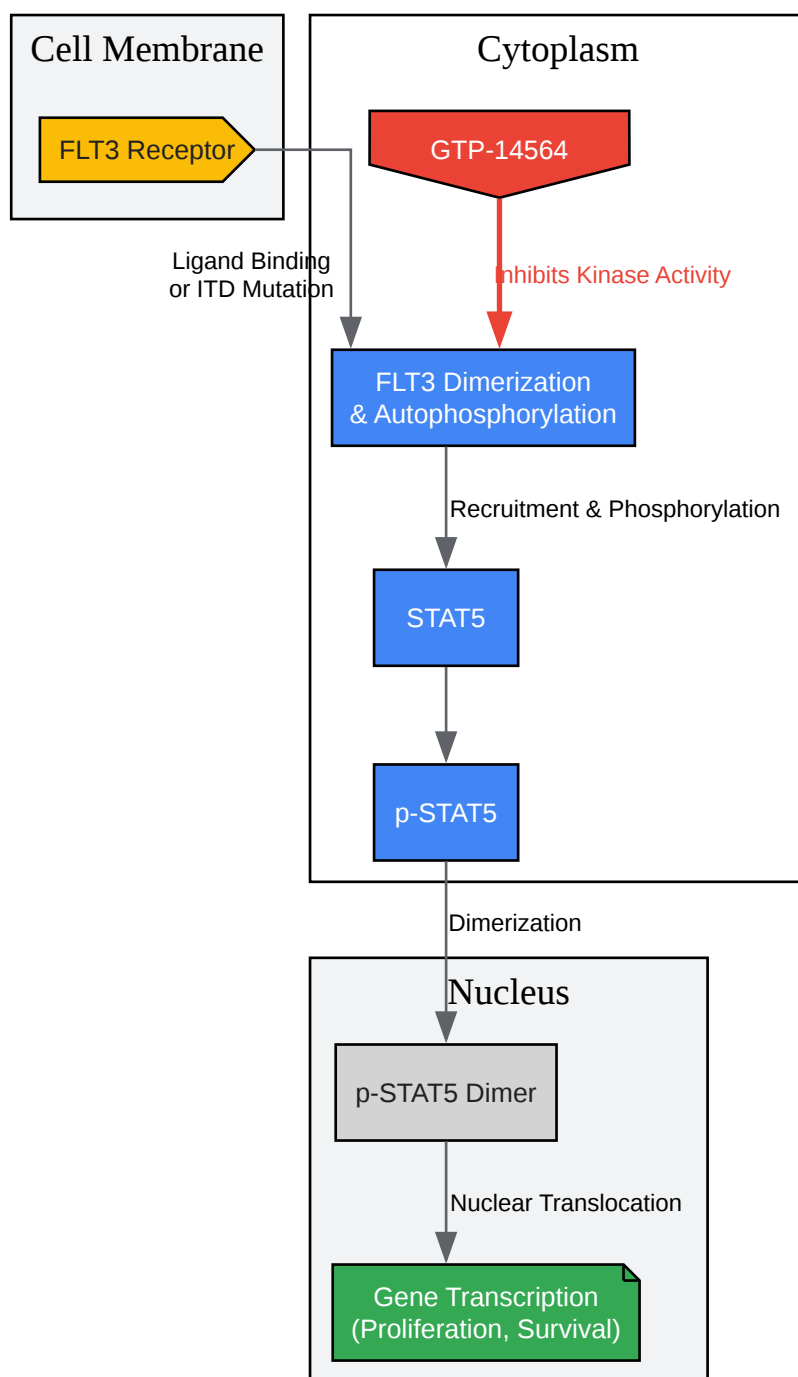
- GTP-14564 powder
- Anhydrous DMSO
- Your specific cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS), if applicable
- Sterile microcentrifuge tubes and pipette tips
- 24-well sterile culture plates
- Humidified incubator (37°C, 5% CO₂)
- Acetonitrile (ACN) with an internal standard
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 10 mM stock solution of GTP-14564 in anhydrous DMSO.
 - On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium (with or without FBS) to a final working concentration (e.g., 10 µM). Gently vortex during dilution to prevent precipitation. Ensure the final DMSO concentration is ≤ 0.1%.
- Sample Incubation:
 - Add 1 mL of the GTP-14564 working solution to triplicate wells of a 24-well plate for each condition.

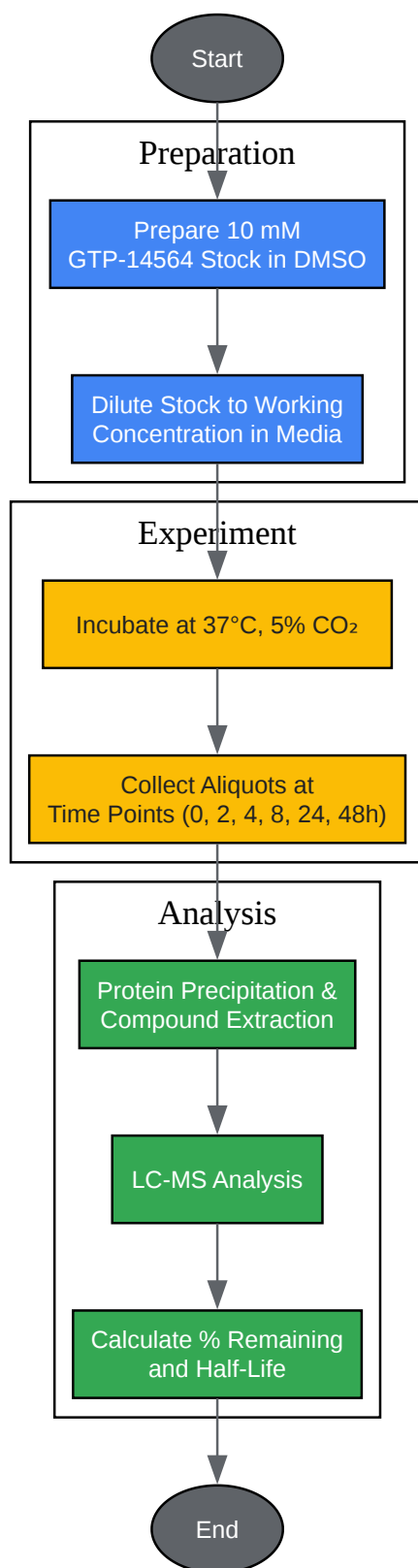
- Place the plate in a humidified incubator at 37°C with 5% CO₂.
- Sample Collection:
 - At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
 - The 0-hour time point should be collected immediately after adding the working solution.
- Sample Processing:
 - To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract GTP-14564.
 - Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Carefully transfer the supernatant to HPLC vials for analysis.
- LC-MS Analysis:
 - Analyze the samples using a validated LC-MS method to determine the concentration of GTP-14564. A reverse-phase C18 column is typically suitable for small molecule analysis.
 - The percentage of GTP-14564 remaining at each time point is calculated by comparing its peak area (normalized to the internal standard) to the peak area at the 0-hour time point.

Visualizations



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Caption: Signaling pathway of FLT3 and the inhibitory action of GTP-14564.



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Caption: Experimental workflow for assessing the stability of GTP-14564.

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